molecular formula C19H19N3O4 B14705535 Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate CAS No. 21271-35-2

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate

Cat. No.: B14705535
CAS No.: 21271-35-2
M. Wt: 353.4 g/mol
InChI Key: LVLSCICZUSWWCN-UHFFFAOYSA-N
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Description

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate is a chemical compound offered for research and development purposes. It is a derivative of the pyrazinopyrimidine scaffold, a class of heterocyclic compounds known to be of significant interest in medicinal chemistry due to their wide range of potential biological activities . Compounds based on related structures, such as pyridopyrimidines, have been reported in scientific literature to possess various pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them valuable scaffolds for investigating new therapeutic agents . The specific research applications, mechanism of action, and biological profile of this compound are currently not fully detailed in the available public scientific literature. Researchers are encouraged to consult specialized scientific databases for the most current information. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not classified as a drug, cosmetic, or agricultural chemical. It is not for diagnostic use, human consumption, or any other personal use.

Properties

CAS No.

21271-35-2

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 2-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxybutanoate

InChI

InChI=1S/C19H19N3O4/c1-3-14(19(24)25-4-2)26-17-16(13-8-6-5-7-9-13)18(23)22-11-10-20-12-15(22)21-17/h5-12,14H,3-4H2,1-2H3

InChI Key

LVLSCICZUSWWCN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)OC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate typically involves multiple steps. One common synthetic route includes the condensation of aminopyrazine with triethyl methanetricarboxylate to form ethyl 2-hydroxy-4-oxo-4H-pyrazino[1,2-a]pyrimidine-3-carboxylate . This intermediate is then further reacted with appropriate reagents to introduce the phenyl and butyrate groups, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways. For instance, derivatives of pyrazino[1,2-a]pyrimidine have been investigated for their cytotoxic activities against cancer cell lines . Additionally, its unique structure makes it a valuable tool for molecular modeling and drug design studies.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some pyrazino[1,2-a]pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the enzyme, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex.

Comparison with Similar Compounds

Key Insights :

  • Longer ester chains (e.g., butyrate vs.
  • The propanoate analog (CAS 21271-36-3) may exhibit intermediate solubility and reactivity compared to butyrate and acetate derivatives .

Core Heterocycle Variations

Compound Core Structure Key Substituents Reactivity/Applications
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)butyrate Pyrazino[1,2-a]pyrimidin-4-one Phenyl (C₃), butyrate (C₂) Potential kinase inhibition; ester group enables further functionalization .
Ethyl [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetate Pyrido[1,2-a]pyrimidin-4-one Acetate (C₂) Reacts with diamines to form imidazoles; used in bis-heterocyclic ether synthesis .
Pyrazophos (ISO) Pyrazolo[1,5-a]pyrimidine Diethyl phosphorothioate, ethoxycarbonyl Agricultural fungicide; sulfur-containing group enhances pesticidal activity .

Key Insights :

  • Pyrazino-pyrimidinones (target compound) are less explored than pyrido-pyrimidinones but offer similar versatility in medicinal chemistry .
  • Phosphorothioate derivatives (e.g., pyrazophos) prioritize pesticidal over therapeutic applications due to toxicity profiles .

Substituent Effects on Bioactivity

Patented derivatives () highlight substituent-driven trends:

  • Piperidine/Piperazine Groups : Improve solubility and target affinity (e.g., 7-(piperidin-4-yl) derivatives in European patents) .
  • Fluorine Substituents : Enhance metabolic stability (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl] analogs) .
  • Phenyl vs. Heteroaryl Groups : The target compound’s phenyl group may favor π-π stacking in enzyme binding, whereas pyrazolo or imidazo substituents (e.g., 2-(8-chloro-2-methylimidazo[1,2-a]pyridin-6-yl)) optimize steric interactions .

Biological Activity

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate, also known by its CAS number 21271-35-2, is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19N3O4
  • Molecular Weight : 353.3719 g/mol
  • Density : 1.26 g/cm³
  • Boiling Point : 526.3 °C
  • Flash Point : 272.1 °C

This compound exhibits several mechanisms that contribute to its biological activity:

  • CNS Activity : Research indicates that compounds within the pyrazino(1,2-a)pyrimidine class can affect the central nervous system (CNS). They have shown potential in inhibiting symptoms of depression and enhancing the lethality of certain stimulants in laboratory settings .
  • Antimicrobial Properties : The compound may exhibit antimicrobial effects similar to other phenazine derivatives, which have been documented to possess redox-active properties that can influence microbial behavior and resistance mechanisms .
  • Enzymatic Interactions : this compound may interact with various metabolic pathways through enzymatic degradation or modification, impacting cellular functions and microbial interactions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
CNS ActivityInhibition of depressive symptoms in mice
Antimicrobial EffectsPotential redox cycling activity
Enzymatic InteractionsModulation of metabolic pathways

Case Studies

  • CNS Effects in Animal Models : In a study evaluating the antidepressant-like effects of related compounds, it was found that administering these substances significantly reduced symptoms induced by reserpine in mice. This suggests a potential therapeutic application for mood disorders .
  • Antimicrobial Efficacy : A study on phenazine derivatives demonstrated their ability to kill Caenorhabditis elegans, indicating potential applications in treating infections caused by resistant bacteria. The mechanism involved redox reactions that altered bacterial metabolism and survival .

Q & A

Q. What protocols optimize regioselectivity in functionalizing the pyrazino-pyrimidinone core?

  • Answer : Use directing groups (e.g., -OMe) to control electrophilic substitution. For C-H activation, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids achieves regioselectivity. Monitor reaction progress via 1H^1H-NMR to avoid over-functionalization .

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